

An In-depth Technical Guide to Hydroxythiohomosildenafil (CAS RN: 479073-82-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxythiohomosildenafil

Cat. No.: B1673985

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Introduction

Hydroxythiohomosildenafil is a synthetic compound identified as a structural analog of sildenafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Unlike its parent compound, **Hydroxythiohomosildenafil** is not an approved pharmaceutical agent and has been primarily detected as an undeclared adulterant in herbal dietary supplements marketed for sexual enhancement.[2][4][5] Its presence in these products poses a significant public health concern due to the lack of safety and efficacy data.[4][5] This technical guide provides a comprehensive overview of the available scientific information on **Hydroxythiohomosildenafil**, including its chemical properties, presumed mechanism of action, and analytical methodologies for its detection and characterization.

Chemical and Physical Properties

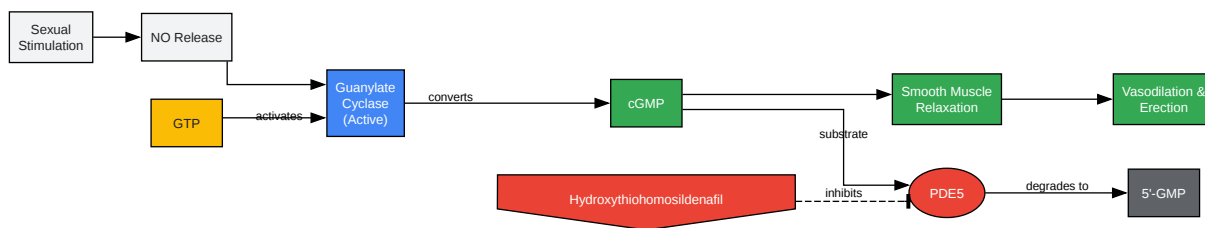
Hydroxythiohomosildenafil is characterized by two key structural modifications compared to sildenafil: the substitution of the carbonyl oxygen with a sulfur atom in the pyrazolopyrimidine moiety, and the presence of a hydroxyethyl group instead of a methyl group on the piperazine ring.[2][6]

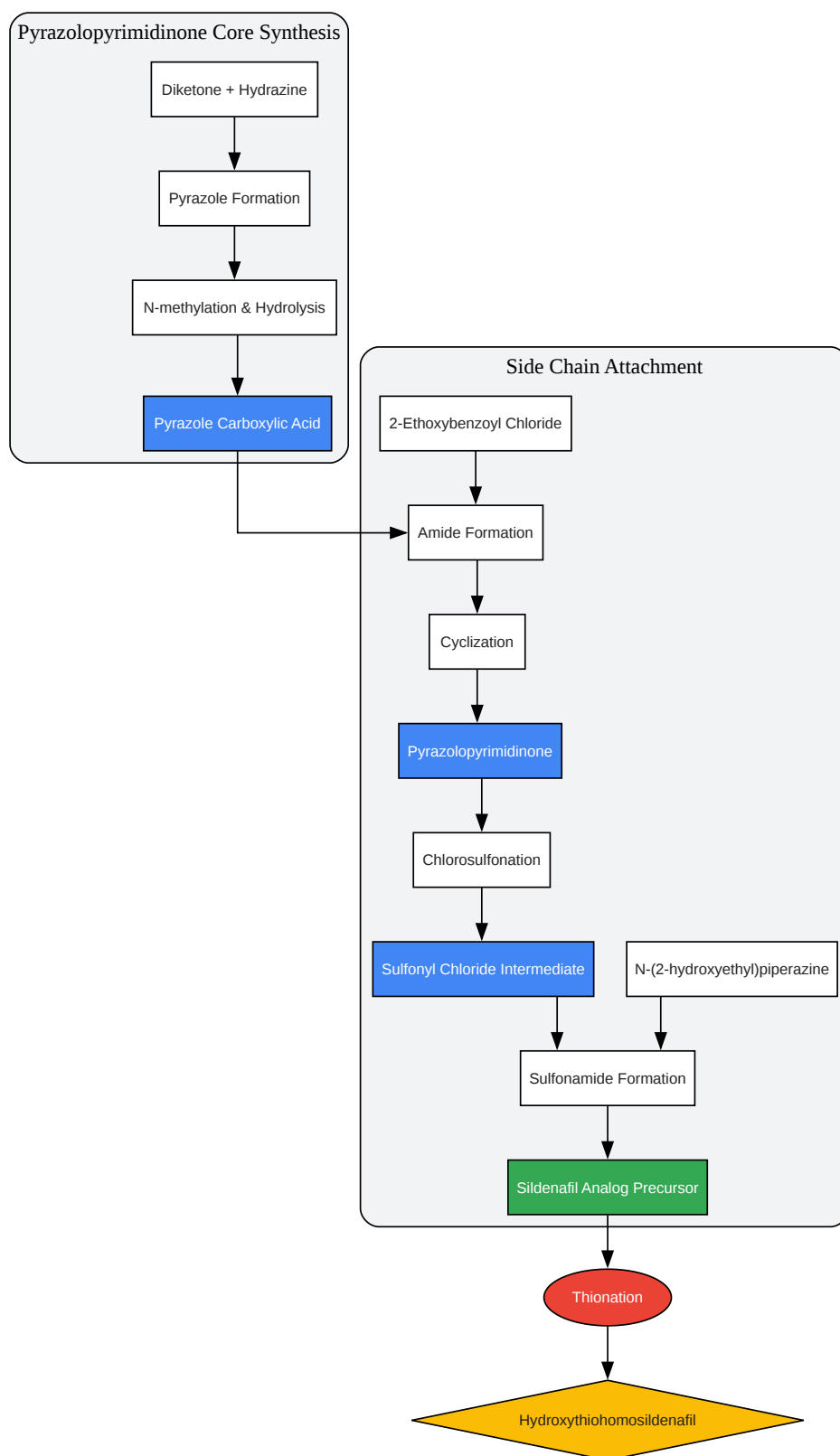
Property	Value	Reference
CAS Number	479073-82-0	[1]
Molecular Formula	C23H32N6O4S2	[1]
Molecular Weight	520.67 g/mol	[1]
Synonyms	1-Piperazineethanol, 4-[[3-(4,7-dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-	[1]

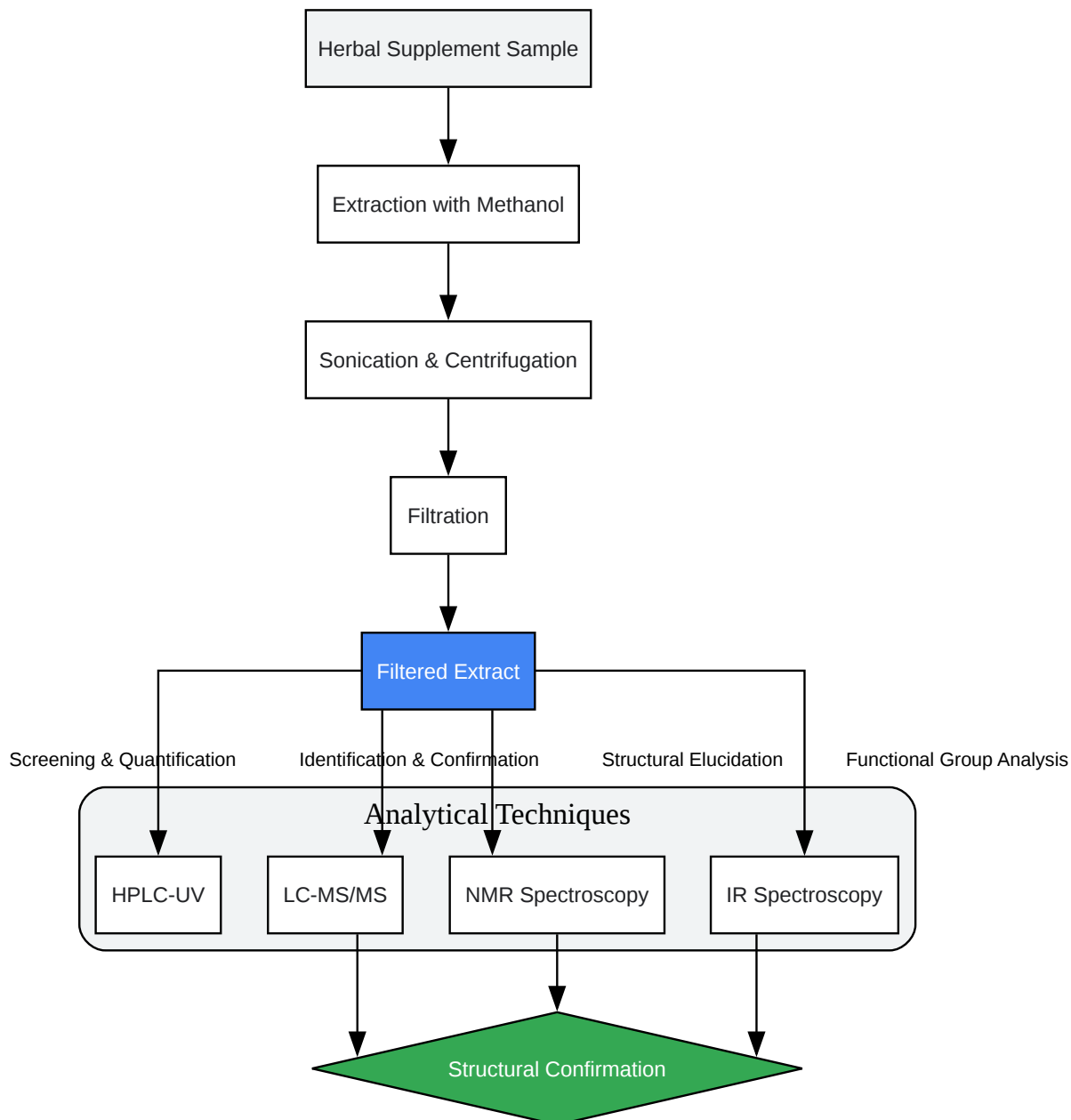
Presumed Mechanism of Action: PDE5 Inhibition

As a structural analog of sildenafil, **Hydroxythiohomosildenafil** is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor.[1][3] The established mechanism of action for PDE5 inhibitors involves the prevention of the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1] During sexual stimulation, the release of nitric oxide (NO) activates guanylate cyclase, leading to increased levels of cGMP. This elevation in cGMP results in smooth muscle relaxation and increased blood flow, facilitating penile erection. By inhibiting PDE5, the enzyme responsible for cGMP degradation, these compounds potentiate this signaling pathway.

While no specific IC50 value for **Hydroxythiohomosildenafil**'s inhibition of PDE5 has been published, the IC50 values for sildenafil typically range from 3.5 nM to 8.5 nM.[7][8] It is anticipated that **Hydroxythiohomosildenafil** exhibits a similar in vitro potency.







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- To cite this document: BenchChem. [An In-depth Technical Guide to Hydroxythiohomosildenafil (CAS RN: 479073-82-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673985#hydroxythiohomosildenafil-cas-number-479073-82-0]

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